N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea
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Overview
Description
N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom and a thioketone group, along with a urea moiety. Its distinct chemical properties make it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea typically involves the reaction of 6-chloro-2-thiopyridone with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s thioketone and urea groups may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-2-thioxo-1,2-dihydropyridin-3-yl)acetamide
- N-(6-Chloro-2-thioxo-1,2-dihydropyridin-3-yl)thiourea
- N-(6-Chloro-2-thioxo-1,2-dihydropyridin-3-yl)carbamate
Uniqueness
N-(6-Chloro-2-sulfanylidene-1,2-dihydropyridin-3-yl)urea stands out due to its specific combination of a chlorine-substituted pyridine ring and a thioketone group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of versatility and functionality.
Properties
CAS No. |
27468-04-8 |
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Molecular Formula |
C6H6ClN3OS |
Molecular Weight |
203.65 g/mol |
IUPAC Name |
(6-chloro-2-sulfanylidene-1H-pyridin-3-yl)urea |
InChI |
InChI=1S/C6H6ClN3OS/c7-4-2-1-3(5(12)10-4)9-6(8)11/h1-2H,(H,10,12)(H3,8,9,11) |
InChI Key |
QAQQVQUHQMVJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)NC(=C1)Cl)NC(=O)N |
Origin of Product |
United States |
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